molecular formula C8H8FN3O B2975828 (S)-1-(4-Fluorophenyl)-2-azidoethanol CAS No. 297765-48-1

(S)-1-(4-Fluorophenyl)-2-azidoethanol

Cat. No. B2975828
CAS RN: 297765-48-1
M. Wt: 181.17
InChI Key: UXUMHJVJTPERCC-MRVPVSSYSA-N
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Description

“(S)-1-(4-Fluorophenyl)-2-azidoethanol” is a compound that contains a fluorophenyl group, an azido group, and an ethanol group. The (S) indicates that it is the S-enantiomer of the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electronegativity of the fluorine atom and the polarity of the azido and ethanol groups .


Chemical Reactions Analysis

The azido group is known to participate in a variety of reactions, including click reactions and reduction reactions to form amines . The fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the polar azido and ethanol groups and the electronegative fluorine atom .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, azido groups are often used in click chemistry for bioconjugation .

Safety and Hazards

Azides are generally considered to be explosive and should be handled with care . Fluorinated compounds can also be hazardous due to the potential release of toxic fluoride ions .

Future Directions

Future research could explore the potential applications of this compound in bioconjugation, drug discovery, or materials science .

properties

IUPAC Name

(1S)-2-azido-1-(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUMHJVJTPERCC-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN=[N+]=[N-])O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN=[N+]=[N-])O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol

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